2-(isopropylideneamino)oxy-propionic acid ethyl ester
Overview
Description
2-(isopropylideneamino)oxy-propionic acid ethyl ester is an organic compound with the molecular formula C8H15NO3 It is a derivative of propionic acid and is characterized by the presence of an isopropylideneaminooxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl alpha-[isopropylideneaminooxy]propionate typically involves the reaction of acetone oxime with ethyl alpha-bromopropionate in the presence of sodium in ethanol. The reaction is carried out in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The mixture is cooled in a water bath to maintain the temperature between 5-10°C while adding the reactants .
Industrial Production Methods
Industrial production of ethyl alpha-[isopropylideneaminooxy]propionate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(isopropylideneamino)oxy-propionic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropylideneaminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
2-(isopropylideneamino)oxy-propionic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the isopropylideneaminooxy group into other molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of ethyl alpha-[isopropylideneaminooxy]propionate involves its interaction with specific molecular targets. The isopropylideneaminooxy group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl propionate: A simpler ester of propionic acid with different reactivity.
Ethyl alpha-bromopropionate: A precursor in the synthesis of ethyl alpha-[isopropylideneaminooxy]propionate.
Acetone oxime: Another precursor used in the synthesis.
Uniqueness
2-(isopropylideneamino)oxy-propionic acid ethyl ester is unique due to the presence of the isopropylideneaminooxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications where such functionality is desired.
Properties
IUPAC Name |
ethyl 2-(propan-2-ylideneamino)oxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5-11-8(10)7(4)12-9-6(2)3/h7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSVQLSROJMFIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)ON=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325817 | |
Record name | Ethyl 2-{[(propan-2-ylidene)amino]oxy}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54716-29-9 | |
Record name | NSC519146 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519146 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-{[(propan-2-ylidene)amino]oxy}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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